molecular formula C8H16ClNO2 B2908927 1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride CAS No. 2411279-28-0

1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride

Cat. No.: B2908927
CAS No.: 2411279-28-0
M. Wt: 193.67
InChI Key: OXRITFOOHSPBEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Dioxaspiro[4.5]decan-3-amine hydrochloride is a spirocyclic compound featuring a six-membered dioxane ring fused to a five-membered amine-containing ring. Its molecular formula is C₈H₁₆ClNO₂ (base: C₈H₁₅NO₂, HCl adds 36.46 g/mol), yielding a molecular weight of approximately 207.11 (base) + 36.46 = 243.57 g/mol (exact values depend on hydration state) .

Properties

IUPAC Name

1,8-dioxaspiro[4.5]decan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-7-5-8(11-6-7)1-3-10-4-2-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRCGSLCUOWHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(CO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an amine in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: 1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds similar to N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide exhibit significant antimicrobial activity. Studies have shown that derivatives of benzothiazole possess broad-spectrum activity against bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways, making these compounds promising candidates for new antimicrobial agents .

Anticancer Activity
The compound's structure suggests potential anticancer properties. Benzothiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies have demonstrated that modifications to the benzothiazole core can enhance cytotoxic effects against various cancer cell lines. The presence of the cyclopropane moiety may contribute to improved bioactivity by influencing the compound's interaction with biological targets .

Agricultural Applications

Fungicidal Activity
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide has been explored as a potential fungicide. Its structural components suggest it may disrupt fungal cell membranes or inhibit key enzymatic processes in fungal pathogens. Preliminary studies indicate effective control of common crop diseases, highlighting its potential role in sustainable agriculture practices.

Pesticidal Properties
In addition to fungicidal applications, the compound may also exhibit insecticidal properties. Research into similar compounds has shown effectiveness against various insect pests, which could lead to the development of new insecticides that are less harmful to non-target species and the environment .

Material Science

Polymer Chemistry
The unique chemical structure of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide allows for its use in polymer synthesis. Its ability to participate in various chemical reactions makes it a candidate for creating novel polymers with specific properties such as increased thermal stability and enhanced mechanical strength. The incorporation of such compounds into polymer matrices can lead to materials with tailored functionalities for applications in coatings and composites .

Summary Table of Applications

Application AreaPotential UsesMechanism/Effect
Medicinal ChemistryAntimicrobial agentsDisruption of cell walls/metabolism
Anticancer drugsInhibition of cancer cell proliferation
Agricultural ScienceFungicidesDisruption of fungal cell membranes
InsecticidesTargeting insect metabolic pathways
Material SciencePolymer synthesisEnhancing thermal/mechanical properties

Mechanism of Action

The mechanism of action of 1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

{1,8-Dioxaspiro[4.5]decan-2-yl}methanamine Hydrochloride
  • Molecular Formula: C₉H₁₈ClNO₂
  • Molecular Weight : 207.7 g/mol
  • Key Features : Amine group attached to a methylene side chain at the 2-position of the spiro system.
  • Applications : Available in high purity (≥99%) for life sciences research, including drug discovery .
1,4-Dioxaspiro[4.5]decan-8-amine Derivatives
  • Example: 8-Methyl-8-phenyl-2-(2-piperidyl)-1,4-dioxaspiro[4.5]decane hydrochloride (CAS 3666-66-8) Molecular Formula: C₂₀H₂₉NO₂Cl Molecular Weight: 351.96 g/mol Key Features: Bulky phenyl and piperidyl substituents at the 8-position. Toxicity: Acute oral LD₅₀ in mice is 400 mg/kg, indicating moderate toxicity . Applications: Primarily a research compound with structural complexity suited for receptor-binding studies.
8-Aminospiro[4.5]decane Hydrochloride
  • Molecular Formula : C₉H₁₇ClN₂O
  • Molecular Weight : 204.7 g/mol
  • Key Features : Simplified structure lacking the dioxane ring, with an amine at the 8-position.

Functional Group Variations

3-Fluoro Deschloroketamine Hydrochloride
  • Molecular Formula: C₁₃H₁₆FNO·HCl
  • Molecular Weight : 257.7 g/mol
  • Key Features: Fluorophenyl and methylamino substituents on a cyclohexanone backbone.
  • Applications : High-purity (≥98%) reference standard for forensic and pharmacological research .
2,8-Diazaspiro[4.5]decan-3-one Hydrochloride
  • Molecular Formula : C₈H₁₃ClN₂O
  • Molecular Weight : 155 g/mol (base) + HCl
  • Key Features : Incorporates a diaza (two nitrogen atoms) spiro system with a ketone group.
  • Synthesis : Prepared via deprotection of a tert-butoxycarbonyl (Boc) intermediate using HCl/dioxane .
  • Applications : Intermediate in medicinal chemistry for antimigraine agents and CNS-targeted drugs .

Physicochemical and Pharmacological Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
1,8-Dioxaspiro[4.5]decan-3-amine·HCl C₈H₁₆ClNO₂ ~243.57 3-amine Research use; structural intermediate
{1,8-Dioxaspiro[4.5]decan-2-yl}methanamine·HCl C₉H₁₈ClNO₂ 207.7 2-yl methanamine High-purity life sciences material
8-Aminospiro[4.5]decane·HCl C₉H₁₇ClN₂O 204.7 8-amine Lab chemical; limited safety data
3-Fluoro Deschloroketamine·HCl C₁₃H₁₆FNO·HCl 257.7 Fluorophenyl, methylamino Psychoactive research standard
8-Methyl-8-phenyl-2-(2-piperidyl)-1,4-dioxaspiro[4.5]decane·HCl C₂₀H₂₉NO₂Cl 351.96 Piperidyl, phenyl Acute toxicity (LD₅₀ = 400 mg/kg in mice)

Key Research Findings and Gaps

Synthetic Methods: Spirocyclic amines are often synthesized via ketone reduction (e.g., NaBH₄ in MeOH for 1,4-dioxaspiro derivatives ) or deprotection of Boc groups using HCl .

Pharmacological Potential: Diazaspiro compounds (e.g., 2,8-diazaspiro[4.5]decan-3-one) show promise in antimigraine drug development . No direct data on the biological activity of 1,8-dioxaspiro[4.5]decan-3-amine·HCl is available, highlighting a research gap.

Safety Profiles: Most spirocyclic amines in the evidence lack comprehensive toxicity data.

Biological Activity

1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride is a chemical compound with a unique spirocyclic structure characterized by its molecular formula C8H15NO2HClC_8H_{15}NO_2\cdot HCl. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The spirocyclic structure enables it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. This modulation can lead to various biological effects depending on the target and the associated biochemical pathways involved.

Research Findings

Recent studies have indicated that this compound exhibits a range of biological activities, including:

  • Antihypertensive Effects : Compounds structurally related to 1,8-Dioxaspiro[4.5]decan-3-amine have been investigated for their antihypertensive properties in animal models. For instance, research on similar spirocyclic compounds has shown significant efficacy in lowering blood pressure in spontaneously hypertensive rats .
  • Neuropharmacological Activity : The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders. For example, studies have highlighted its partial agonist activity at serotonin receptors, which is crucial for developing antidepressant and anxiolytic medications .

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Antihypertensive Activity : In a study evaluating a series of 8-substituted 1,4-dioxaspiro compounds, specific substitutions were found to enhance antihypertensive activity significantly. The most effective derivatives were those substituted at the 4-position, indicating a structure-activity relationship that could be leveraged for drug development .
  • Serotonin Receptor Interaction : A study focused on the synthesis and evaluation of derivatives of 1,8-Dioxaspiro[4.5]decan-3-amine revealed that certain modifications increased selectivity for serotonin receptors over adrenergic receptors, suggesting a pathway for developing more targeted therapies for mood disorders .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological ActivityNotable Effects
1,4-Dioxaspiro[4.5]decan-8-amineSpirocyclicAntihypertensiveEffective in lowering blood pressure in animal models
1-Oxa-4-thiaspiro[4.5]decaneSpirocyclicSerotonin receptor agonistModulates serotonin levels with potential antidepressant effects
1,6,9-Tri-oxaspiro[4.5]decaneSpirocyclicUnknownFurther research needed for biological implications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.